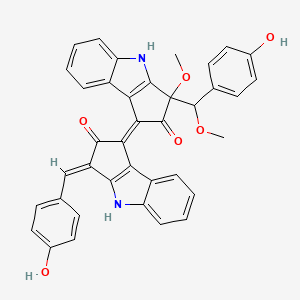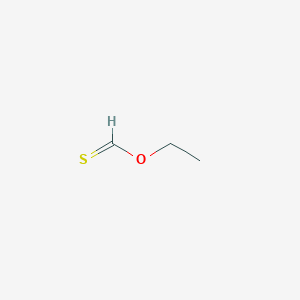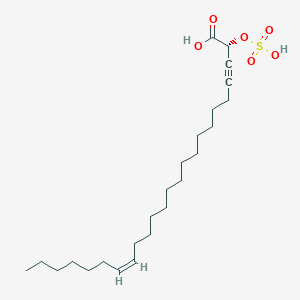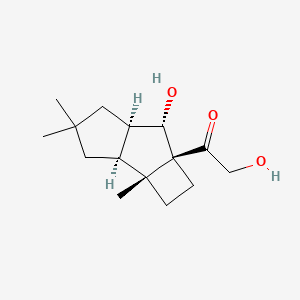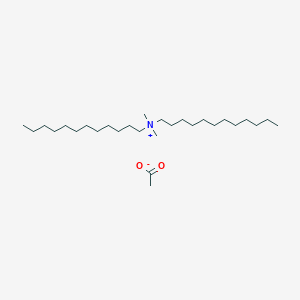
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, also known as 3-hydroxy-3-isohexeneylglutaryl-coa, belongs to the class of organic compounds known as 3-hydroxy-3-alkylglutaryl coas. These are alpha, omega dicarboxyacyl-CoA that result from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of 3-hydroxy-3-alkylglutaric acid. Thus, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is considered to be a fatty ester lipid molecule. 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA has been primarily detected in urine. Within the cell, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is primarily located in the cytoplasm. 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA can be biosynthesized from coenzyme A.
3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is the S-3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl derivative of CoA. It derives from a coenzyme A. It is a conjugate acid of a 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA(5-).
Aplicaciones Científicas De Investigación
Enzymatic Diagnosis and Metabolic Disorders
A significant application of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) is in the enzymatic diagnosis of metabolic disorders. Kikuchi et al. (1990) developed a non-radiochemical method to determine HMG-CoA lyase activity, useful in diagnosing HMG-CoA lyase deficiency, a metabolic disorder. This method differentiated a patient with this deficiency from control subjects, indicating its diagnostic utility (Kikuchi, Narisawa, Tada, & Sweetman, 1990). Similarly, Gibson et al. (1982) developed an assay for 3-hydroxy-3-methylglutaryl-CoA lyase, linking its activity to 3-hydroxy-3-methylglutaric aciduria, another metabolic disorder (Gibson, Sweetman, Nyhan, Page, Greene, & Cann, 1982).
Cholesterol Biosynthesis and Cardiovascular Diseases
The enzyme hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), which acts on HMG-CoA, plays a crucial role in cholesterol biosynthesis. Cuccioloni et al. (2011) reported that epigallocatechin-3-gallate (EGCG) inhibits HMGR, indicating potential for developing new hypocholesterolemic drugs (Cuccioloni, Mozzicafreddo, Spina, Tran, Falconi, Eleuteri, & Angeletti, 2011). Additionally, Rozano et al. (2015) conducted a comparative docking study of 'Dukung Anak' phytonutrient compounds, revealing their potent inhibitory effects on HMGR, which could help in treating cardiovascular diseases (Rozano, Zawawi, Ahmad, & Jaganath, 2015).
Neurological Disorders and Neurotoxicity
Kölker et al. (2000) explored the neurotoxic effects of 3-hydroxyglutaric and glutaric acids on neuronal cultures, linking them to glutaryl-CoA dehydrogenase deficiency, a neurometabolic disorder. They found that these acids can act as false neurotransmitters, contributing to acute brain damage in this condition (Kölker, Ahlemeyer, Krieglstein, & Hoffmann, 2000). Additionally, Gerstner et al. (2005) discovered that glutaric acid and its metabolites cause apoptosis in immature oligodendrocytes, suggesting a mechanism for white matter degeneration in glutaryl-CoA dehydrogenase deficiency (Gerstner, Gratopp, Marcinkowski, Sifringer, Obladen, & Bührer, 2005).
Propiedades
Nombre del producto |
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA |
|---|---|
Fórmula molecular |
C32H52N7O20P3S |
Peso molecular |
979.8 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid |
InChI |
InChI=1S/C32H52N7O20P3S/c1-18(2)6-5-8-32(47,12-21(41)42)13-22(43)63-11-10-34-20(40)7-9-35-29(46)26(45)31(3,4)15-56-62(53,54)59-61(51,52)55-14-19-25(58-60(48,49)50)24(44)30(57-19)39-17-38-23-27(33)36-16-37-28(23)39/h6,16-17,19,24-26,30,44-45,47H,5,7-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t19-,24-,25-,26+,30-,32?/m1/s1 |
Clave InChI |
ATTJZXQHBIJXLV-AWVQIHIZSA-N |
SMILES isomérico |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
SMILES canónico |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



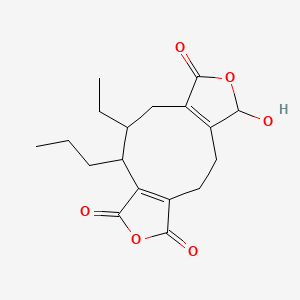
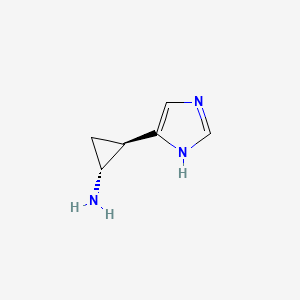
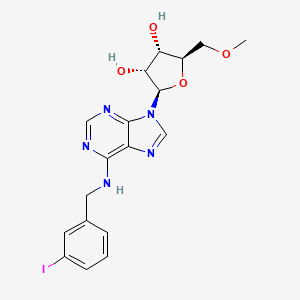
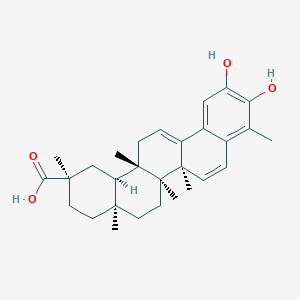

![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
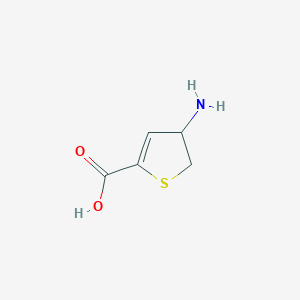
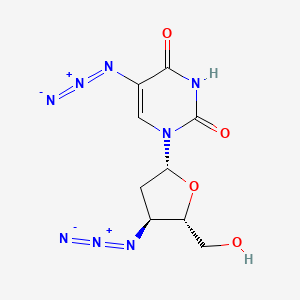
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
